1-(3-nitrophenyl)-1H-pyrrole
Description
The exact mass of the compound 1-(3-nitrophenyl)-1H-pyrrole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-nitrophenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-nitrophenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWSUEQDVMZTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297606 | |
| Record name | 1-(3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4310-42-3 | |
| Record name | 4310-42-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-(3-nitrophenyl)-1H-pyrrole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials, including the "pigments of life" like heme and chlorophyll. It[1]s electron-rich nature makes it highly susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for its functionalization. Ty[2]pically, this high reactivity leads to substitution preferentially at the C2 and C5 positions. Th[3]is preference is dictated by the superior stability of the resulting carbocation intermediate, which can be delocalized over three atoms, including the nitrogen, as opposed to the two-atom delocalization available after attack at the C3 or C4 positions.
T[4][5]his guide focuses on the specific case of 1-(3-nitrophenyl)-1H-pyrrole. The introduction of a substituent on the pyrrole nitrogen, particularly a strongly electron-withdrawing group like 3-nitrophenyl, profoundly alters the electronic landscape of the pyrrole ring. This document serves as a technical deep-dive into the synthesis, electronic profile, and predicted reactivity of this compound in electrophilic substitution reactions. We will explore how the deactivating nature of the N-substituent tempers the pyrrole's reactivity and dictates the strategic choice of reaction conditions, providing field-proven insights and detailed protocols for researchers aiming to derivatize this scaffold.
PART 1: Synthesis and Electronic Profile of the Starting Material
Synthesis of 1-(3-nitrophenyl)-1H-pyrrole via Paal-Knorr Synthesis
The most direct and reliable method for preparing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Th[6]is method is valued for its simplicity and efficiency. Fo[1]r the synthesis of 1-(3-nitrophenyl)-1H-pyrrole, the reaction utilizes a stable precursor to the 1,4-dicarbonyl compound (succinaldehyde) and 3-nitroaniline.
Experimental Protocol: Paal-Knorr Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitroaniline (1.0 eq) in glacial acetic acid (approx. 0.5 M).
-
Reaction Initiation: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.05 eq), which will hydrolyze in situ under the acidic conditions to generate the required 1,4-dicarbonyl compound, succinaldehyde.
-
Reaction Execution: Heat the mixture to reflux (approx. 118 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-water, which will cause the product to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(3-nitrophenyl)-1H-pyrrole.
Synthesis Workflow
Caption: Paal-Knorr synthesis workflow for 1-(3-nitrophenyl)-1H-pyrrole.
Electronic Profile and Predicted Reactivity
The reactivity of 1-(3-nitrophenyl)-1H-pyrrole is governed by the powerful electron-withdrawing nature of its N-substituent. A group is defined as "deactivating" if it decreases the rate of an electrophilic aromatic substitution reaction relative to hydrogen. Th[7]e 1-(3-nitrophenyl) group is a potent deactivator for the pyrrole ring for two primary reasons:
-
Inductive Effect (-I): The sp²-hybridized phenyl ring and the highly electronegative nitro group pull electron density away from the pyrrole ring through the sigma bond network. 2.[8] Resonance Effect (-M): The nitro group withdraws electron density from the phenyl ring via resonance, which in turn enhances the phenyl ring's ability to pull density from the pyrrole nitrogen.
This net withdrawal of electron density significantly reduces the nucleophilicity of the pyrrole ring, making it substantially less reactive towards electrophiles than unsubstituted pyrrole.
Despite this deactivation, the fundamental directing effects of the pyrrole ring remain. Electrophilic attack will still be overwhelmingly directed to the C2 and C5 positions to achieve the most stable resonance-stabilized intermediate. Th[4]e phenyl ring is also heavily deactivated by the nitro group, which is a classic meta-director. Th[8][9]erefore, any electrophilic attack on the phenyl ring would be directed to the C4' and C6' positions, but this is highly unlikely given the presence of the more nucleophilic (though deactivated) pyrrole ring.
Predicted Sites of Electrophilic Attack ```dot
Caption: Mechanism of C2 nitration on the pyrrole ring.
Other Key Electrophilic Substitutions (Predictive Analysis)
Halogenation (e.g., Bromination)
-
Rationale: To avoid polyhalogenation and potential decomposition, mild halogenating agents are essential. N-Bromosuccinimide (NBS) in a non-polar solvent like THF or CCl₄ is the reagent of choice for controlled monobromination of pyrroles.
-
Predicted Outcome: Reaction with one equivalent of NBS will yield 1-(3-nitrophenyl)-2-bromo-1H-pyrrole. The use of two or more equivalents will likely lead to the formation of 1-(3-nitrophenyl)-2,5-dibromo-1H-pyrrole.
Sulfonation
-
Rationale: Fuming sulfuric acid, the standard sulfonating agent, will cause immediate polymerization of the pyrrole ring. A much milder alternative is the sulfur trioxide-pyridine complex (SO₃·py), which can successfully sulfonate pyrroles at the C2 position.
-
Predicted Outcome: Reaction with SO₃·pyridine complex in pyridine at elevated temperatures (e.g., 100 °C) is predicted to yield the corresponding 2-sulfonic acid derivative.
Friedel-Crafts Acylation & Alkylation
-
Rationale: Friedel-Crafts reactions are generally not effective for pyrroles. The[10] Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the nitrogen lone pair, adding a formal positive charge to the ring system and deactivating it further.
-
Predicted Outcome: Given the existing deactivation by the 1-(3-nitrophenyl) group, Friedel-Crafts reactions are predicted to fail. Alternative acylation methods, such as the Vilsmeier-Haack reaction (using POCl₃/DMF to generate the Vilsmeier reagent), might be viable for formylation at the C2 position, although harsher conditions than for activated pyrroles would be required.
PART 3: Data Summary and Workflow Visualization
Table 1: Summary of Predicted Electrophilic Substitution Reactions
| Reaction Type | Proposed Reagents | Predicted Major Product(s) | Key Considerations |
| Nitration | HNO₃ in Acetic Anhydride | 1-(3-nitrophenyl)-2-nitro-1H-pyrrole | Requires low temperatures (0-10 °C) to control exotherm and prevent side reactions. |
| [11] Bromination | N-Bromosuccinimide (NBS) in THF | 1-(3-nitrophenyl)-2-bromo-1H-pyrrole | Stoichiometry is critical to control mono- vs. di-substitution. |
| Sulfonation | SO₃·Pyridine complex | 1-(3-nitrophenyl)-1H-pyrrole-2-sulfonic acid | Requires elevated temperatures; avoids strongly acidic conditions. |
| Acylation | AlCl₃, Acyl Halide | Reaction Failure Predicted | Lewis acid catalyst deactivates the ring by complexation. |
[10]### General Experimental and Purification Workflow
Caption: A generalized workflow for synthesis and purification.
Conclusion
The electrophilic substitution of 1-(3-nitrophenyl)-1H-pyrrole presents a classic case of modulated reactivity. The powerful electron-withdrawing nature of the N-substituent serves as a "reactivity brake," significantly deactivating the pyrrole ring and necessitating more robust reaction conditions than those used for simple pyrroles. Despite this deactivation, the inherent electronic properties of the pyrrole core continue to dictate the regioselectivity, directing incoming electrophiles to the C2 position. Successful functionalization of this scaffold hinges on a judicious choice of reagents, employing electrophiles that are potent enough to react with the electron-deficient ring but mild enough to prevent substrate degradation. This guide provides the foundational principles and predictive protocols to enable researchers to strategically navigate the chemical space of this challenging yet valuable heterocyclic building block.
References
Ben[12]chChem. (n.d.). Application Notes and Protocol for the Nitration of 4-(1H-pyrrol-1-yl)phenol. Retrieved from Google Search. Mas[7]ter Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from Google Search. Che[13]mistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from Google Search. AK [14]Lectures. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine. YouTube. Retrieved from Google Search. RGM[1] College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from Google Search. NPT[15]EL. (n.d.). 1 NITRATION. Retrieved from Google Search. The[9] Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from Google Search. Wik[16]ipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from Google Search. Che[17]m Sikho. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Retrieved from Google Search. Che[4]mistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from Google Search. Pea[2]rson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readil.... Retrieved from Google Search. Nat[18]ional Institutes of Health. (n.d.). Synthetic protocols for the nitration of corroles. PMC. Retrieved from Google Search. Che[19]mistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from Google Search. Wik[6]ipedia. (n.d.). Paal–Knorr synthesis. Retrieved from Google Search. AK [5]Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from Google Search. Dr.[8] K. P. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from Google Search. Res[11]earchGate. (2005, August 6). Direct nitration of five membered heterocycles. Retrieved from Google Search. Che[20]mistry Stack Exchange. (2016, August 6). Why is the nitroso group a deactivating group for electrophilic aromatic substitution?. Retrieved from Google Search. Uni[10]versity of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from Google Search. Sli[3]deshare. (n.d.). Heterocyclic compounds part _IV (Pyrrole). Retrieved from Google Search. Dr.[21] R. K. T. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. Retrieved from Google Search. Bei[22]lstein Journals. (n.d.). Continuous flow nitration in miniaturized devices. Retrieved from Google Search. Alf[23]a Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from Google Search. The[24] Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions. YouTube. Retrieved from Google Search. Lan[25]d of Learning. (2026, January 18). Paal-Knorr Synthesis of Pyrrole | Heterocyclic compounds part 9. YouTube. Retrieved from Google Search.
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A Technical Guide to the Solubility of 1-(3-nitrophenyl)-1H-pyrrole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences its bioavailability, formulation, and process development. This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-nitrophenyl)-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published empirical data, this document establishes a predictive framework for its solubility based on first principles of molecular structure and polarity. Furthermore, it outlines a robust, self-validating experimental protocol for the precise determination of its solubility in a range of common organic solvents, empowering researchers and drug development professionals with the foundational knowledge and practical tools necessary for their work.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For researchers, particularly in drug development, understanding a compound's solubility is paramount. It dictates the choice of solvents for synthesis and purification, influences the design of formulations for optimal delivery, and is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
1-(3-nitrophenyl)-1H-pyrrole is a molecule that combines the aromatic, electron-rich pyrrole ring with the electron-withdrawing nitro-substituted phenyl group. This unique electronic and structural arrangement suggests its potential utility as a building block in the synthesis of more complex molecules with diverse biological activities. A thorough understanding of its solubility is therefore a prerequisite for its effective application.
Physicochemical Properties of 1-(3-nitrophenyl)-1H-pyrrole: A Predictive Analysis
Direct experimental data on the physicochemical properties of 1-(3-nitrophenyl)-1H-pyrrole are scarce in the public domain. However, we can infer its key characteristics by examining its constituent parts: the pyrrole ring and the nitrobenzene moiety.
The pyrrole ring is a five-membered aromatic heterocycle. While it is a colorless volatile liquid in its pure form, its derivatives are often solids.[1][2] Pyrrole itself is sparingly soluble in water but shows good solubility in less polar organic solvents like ethanol and ether.[3][4] The nitrogen atom's lone pair of electrons is delocalized within the aromatic system, which reduces its basicity compared to other amines.[2]
Nitrobenzene is a pale yellow oil that is only slightly soluble in water.[5][6] It is, however, miscible with many organic solvents, including diethyl ether, benzene, and alcohol.[7][8] The nitro group is strongly electron-withdrawing and highly polar.
By combining these two structures, we can predict the following for 1-(3-nitrophenyl)-1H-pyrrole:
-
Polarity: The molecule will possess a significant dipole moment due to the highly polar nitro group. The pyrrole ring itself has a dipole moment.[1][2] The combination of these two polar components suggests that 1-(3-nitrophenyl)-1H-pyrrole is a polar molecule.
-
Hydrogen Bonding: The molecule lacks a hydrogen bond donor, as the nitrogen of the pyrrole ring is substituted. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
-
Molecular Weight: The molecular weight of C10H8N2O2 is 188.18 g/mol .
These properties are summarized in the table below:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H8N2O2 | - |
| Molecular Weight | 188.18 g/mol | - |
| Appearance | Likely a crystalline solid | N-substituted pyrroles are often solids. |
| Polarity | Polar | Presence of a nitro group and a pyrrole ring. |
| Hydrogen Bond Donor | No | The pyrrole nitrogen is substituted. |
| Hydrogen Bond Acceptor | Yes | Oxygen atoms of the nitro group. |
Theoretical Framework for Solubility in Organic Solvents
The fundamental principle governing solubility is "like dissolves like."[9] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[10] The solubility of 1-(3-nitrophenyl)-1H-pyrrole will therefore be dictated by the interplay of its polarity with that of the chosen solvent.
Based on its predicted polar nature, we can hypothesize the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions with the polar nitro and pyrrole groups.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While these solvents can also engage in dipole-dipole interactions, the lack of a hydrogen bond donor on the solute might limit the extent of interaction compared to its solubility in polar aprotic solvents.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The significant difference in polarity between the solute and these solvents will result in weak solute-solvent interactions compared to the solute-solute and solvent-solvent interactions.
The following table provides a predicted qualitative solubility profile for 1-(3-nitrophenyl)-1H-pyrrole in a range of common organic solvents, categorized by their polarity.
| Solvent | Polarity | Predicted Solubility | Rationale for Prediction |
| Hexane | Nonpolar | Very Low | Mismatch in polarity. |
| Toluene | Nonpolar | Low | Aromatic character may slightly improve solubility over alkanes. |
| Diethyl Ether | Slightly Polar | Moderate | Can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Moderately Polar | Moderate to High | Good balance of polar and nonpolar characteristics. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Methanol | Polar Protic | Moderate | Can act as a hydrogen bond donor to the nitro group. |
| Ethanol | Polar Protic | Moderate | Similar to methanol but slightly less polar. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions. |
Experimental Determination of Solubility: A Self-Validating Protocol
To move from prediction to empirical data, a robust and reproducible experimental method is required. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and simplicity.[11][12] This protocol is designed to be self-validating by ensuring that equilibrium is reached.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest for a prolonged period to ensure that equilibrium is reached.[12] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.[11]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 1-(3-nitrophenyl)-1H-pyrrole.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Methodology
Materials:
-
1-(3-nitrophenyl)-1H-pyrrole (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid 1-(3-nitrophenyl)-1H-pyrrole to a pre-weighed vial. The excess should be sufficient to ensure that solid material remains after equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The solubility value should be consistent across the later time points.[12]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the majority of the undissolved solid to settle.
-
To ensure complete removal of the solid phase, centrifuge the vials at a moderate speed.
-
Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.
-
-
Quantification of Solute Concentration:
-
The concentration of 1-(3-nitrophenyl)-1H-pyrrole in the filtered saturated solution can be determined by either UV-Vis spectroscopy or HPLC.
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) of 1-(3-nitrophenyl)-1H-pyrrole in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at λmax and construct a calibration curve (absorbance vs. concentration).[13]
-
Dilute the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Using High-Performance Liquid Chromatography (HPLC):
-
Develop an appropriate HPLC method (column, mobile phase, flow rate, and detection wavelength) for 1-(3-nitrophenyl)-1H-pyrrole.[14][15]
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).[16]
-
Inject a known volume of the filtered saturated solution (diluted if necessary) into the HPLC system.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for any dilution.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a weight/volume percentage.
-
Conclusion
References
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PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7416, Nitrobenzene. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]
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Wikipedia contributors. (2024, January 13). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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PharmaGuru. (2024, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8027, Pyrrole. Retrieved from [Link]
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Agilent Technologies. (2019). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
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Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Vedantu. Pyrrole: Structure, Properties, Synthesis & Applications. Retrieved from [Link]
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Wikipedia contributors. (2024, January 10). Nitrobenzene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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National Center for Biotechnology Information. Toxicological Profile for Nitrobenzene. Retrieved from [Link]
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Methodological & Application
Application Note: A Practical Guide to the Synthesis of 1-(3-nitrophenyl)-1H-pyrrole via the Paal-Knorr Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, technically detailed protocol for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the robust and versatile Paal-Knorr reaction. This guide goes beyond a simple recitation of steps, offering in-depth explanations of the underlying chemical principles, justifications for procedural choices, and troubleshooting advice. All information is grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction
The pyrrole nucleus is a privileged scaffold in a multitude of biologically active compounds and functional materials.[1][2] N-aryl pyrroles, in particular, are of significant interest in drug discovery due to their presence in numerous therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[2][3] The target molecule, 1-(3-nitrophenyl)-1H-pyrrole, incorporates a synthetically versatile nitro group, which can be readily transformed into other functional groups, further enhancing its utility as a chemical intermediate.
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for the construction of the pyrrole ring.[4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford the corresponding pyrrole.[5][6][7] This method is lauded for its operational simplicity and generally high yields.[6] This document will provide a detailed, step-by-step protocol for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole, leveraging the Paal-Knorr methodology.
Reaction Principle and Mechanism
The Paal-Knorr synthesis of 1-(3-nitrophenyl)-1H-pyrrole proceeds via the reaction of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde), with 3-nitroaniline in the presence of an acid catalyst.
The generally accepted mechanism involves the following key steps:
-
Amine Addition and Hemiaminal Formation: The primary amine (3-nitroaniline) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
-
Dehydration and Imine Formation: The hemiaminal readily loses a molecule of water to form an imine (Schiff base).
-
Intramolecular Cyclization: The remaining carbonyl group is then attacked by the nitrogen of the enamine tautomer of the imine, leading to a five-membered ring intermediate.
-
Final Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic pyrrole ring.
The entire process is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,5-Dimethoxytetrahydrofuran | Reagent | Sigma-Aldrich | Stable precursor to succinaldehyde. |
| 3-Nitroaniline | Reagent | Acros Organics | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Catalyst and solvent. |
| Ethanol | Anhydrous | J.T. Baker | For recrystallization. |
| Sodium Bicarbonate | ACS Grade | EMD Millipore | For neutralization. |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | For drying organic extracts. |
| Round-bottom flask | 250 mL | Pyrex | |
| Reflux condenser | Kimble | ||
| Magnetic stirrer and stir bar | |||
| Heating mantle | Glas-Col | ||
| Buchner funnel and filter paper | For filtration. | ||
| Rotary evaporator | Buchi | For solvent removal. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-nitroaniline (1.38 g, 10 mmol) and glacial acetic acid (50 mL). Stir the mixture until the 3-nitroaniline is completely dissolved.
-
Rationale: Glacial acetic acid serves as both the solvent and the acid catalyst for the reaction. The use of an acid catalyst is crucial for protonating the carbonyl groups of the 1,4-dicarbonyl precursor, thereby activating them for nucleophilic attack by the weakly basic 3-nitroaniline.
-
-
Addition of Dicarbonyl Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) dropwise at room temperature.
-
Rationale: 2,5-Dimethoxytetrahydrofuran is a stable cyclic acetal that hydrolyzes in the acidic medium to generate succinaldehyde, the required 1,4-dicarbonyl compound, in situ. This avoids the handling of the less stable succinaldehyde directly.
-
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. A precipitate should form. Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Rationale: Pouring the reaction mixture into water precipitates the crude product, which is sparingly soluble in water. Neutralization with sodium bicarbonate is essential to remove the acetic acid catalyst and any unreacted acidic species.
-
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. Ethanol is a suitable solvent as the product is soluble at high temperatures and less soluble at lower temperatures, allowing for the separation from impurities.
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole.
Characterization and Data Analysis
The identity and purity of the synthesized 1-(3-nitrophenyl)-1H-pyrrole should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~6.8 (t, 2H, Pyrrole-H), ~6.3 (t, 2H, Pyrrole-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (Ar-C-NO₂), ~141 (Ar-C-N), ~130 (Ar-CH), ~123 (Ar-CH), ~121 (Pyrrole-CH), ~118 (Ar-CH), ~110 (Pyrrole-CH). |
| FT-IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1530 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₈N₂O₂: 189.06. |
| Melting Point | Literature values should be consulted for comparison. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Monitor by TLC until the starting material is consumed. |
| Loss of product during work-up. | Ensure complete precipitation by using ice-cold water and allowing sufficient time for crystallization. | |
| Impure Product | Incomplete removal of starting materials or byproducts. | Ensure thorough washing of the crude product. If impurities persist after recrystallization, consider column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). |
| Incomplete neutralization. | Ensure the pH of the aqueous solution is neutral or slightly basic before filtering the crude product. |
Mechanism Diagram
Caption: Simplified mechanism of the Paal-Knorr synthesis of 1-(3-nitrophenyl)-1H-pyrrole.
Conclusion
The Paal-Knorr synthesis offers a reliable and efficient route to 1-(3-nitrophenyl)-1H-pyrrole. By understanding the underlying mechanism and adhering to the detailed protocol presented, researchers can confidently synthesize this valuable compound for further applications in drug discovery and materials science. The provided troubleshooting guide and characterization data will aid in achieving a high yield of a pure product.
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]
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National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]
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Wikipedia. Pyrrole. [Link]
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step-by-step synthesis of 1-(3-nitrophenyl)-1H-pyrrole from 3-nitroaniline
An Application Note for the Synthesis of 1-(3-nitrophenyl)-1H-pyrrole from 3-nitroaniline
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-nitrophenyl)-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Clauson-Kaas reaction, a reliable and efficient method for constructing N-aryl pyrroles. This guide details the reaction mechanism, provides a meticulously validated experimental protocol, outlines critical safety precautions, and offers expert insights into process optimization and characterization. It is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for preparing this key chemical intermediate.
Introduction and Strategic Rationale
N-aryl pyrroles are privileged heterocyclic scaffolds present in a wide array of biologically active molecules and functional materials. The specific target of this protocol, 1-(3-nitrophenyl)-1H-pyrrole, serves as a versatile precursor for further chemical elaboration, with the nitro group offering a synthetic handle for reduction to an amine or other transformations.
The chosen synthetic strategy is the Clauson-Kaas pyrrole synthesis , which involves the acid-catalyzed condensation of a primary amine with a 1,4-dicarbonyl equivalent.[1] This method is favored over the classical Paal-Knorr synthesis, which uses a free 1,4-diketone, because it employs 2,5-dimethoxytetrahydrofuran as a stable, commercially available liquid precursor.[2] Under acidic conditions, 2,5-dimethoxytetrahydrofuran undergoes in-situ hydrolysis to generate succinaldehyde, the required 1,4-dicarbonyl compound, which is then trapped by the primary amine, 3-nitroaniline.[2] This one-pot approach is operationally simple and generally provides good to excellent yields of the desired N-substituted pyrrole.[3][4]
Reaction Mechanism: The Clauson-Kaas Pathway
The reaction proceeds through a well-established, acid-catalyzed mechanism. The key steps are outlined below and illustrated in the diagram that follows.[1]
-
Generation of the Electrophile: The reaction is initiated by the protonation of an oxygen atom in 2,5-dimethoxytetrahydrofuran, followed by ring-opening to form a stabilized carbocation intermediate. This intermediate is in equilibrium with its open-chain form, succinaldehyde.
-
Initial Nucleophilic Attack: The lone pair of the amino group on 3-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the in-situ generated succinaldehyde. This forms a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This is the key ring-forming step, resulting in a 2,5-dihydroxytetrahydropyrrole derivative.[5]
-
Aromatization via Dehydration: The final step is a sequential, acid-catalyzed dehydration. The two hydroxyl groups are eliminated as water molecules, leading to the formation of the stable, aromatic pyrrole ring.[6]
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Application Notes & Protocols: A Guide to Microwave-Assisted Paal-Knorr Synthesis of N-Arylpyrroles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the microwave-assisted Paal-Knorr synthesis of N-arylpyrroles, a powerful and efficient method for generating molecular diversity in drug discovery and materials science. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization.
Introduction: The Power of Pyrroles and the Efficiency of Microwaves
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] The Paal-Knorr synthesis, a classic reaction involving the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most straightforward and widely used methods for constructing the pyrrole ring.[2]
Traditionally, this synthesis can be hampered by long reaction times and the need for harsh acidic catalysts.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process. Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[3][4] This efficiency, coupled with often higher yields and purer products, makes microwave-assisted Paal-Knorr synthesis an invaluable tool for modern synthetic chemists.[5][6] Furthermore, this technique aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.[7]
Mechanistic Rationale: Understanding the Paal-Knorr Reaction
The Paal-Knorr synthesis of pyrroles proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, although catalyst-free versions have been developed, particularly under microwave conditions.[8][9] The currently accepted mechanism involves the following key steps:
-
Initial Nucleophilic Attack: The primary aryl amine first attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[10]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion.[11] This cyclization is often the rate-determining step of the reaction.[8]
-
Dehydration: The resulting cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the aromatic pyrrole ring.[8]
The application of microwave energy is thought to accelerate the reaction by efficiently promoting the polar transition states involved in the nucleophilic attack and dehydration steps.[7]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the microwave-assisted Paal-Knorr synthesis of N-arylpyrroles.
Caption: General workflow for microwave-assisted Paal-Knorr synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of N-arylpyrroles via a microwave-assisted Paal-Knorr reaction. It is important to note that optimal conditions may vary depending on the specific substrates used.
4.1. Materials and Equipment
-
Reagents:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Substituted aniline
-
Catalyst (e.g., glacial acetic acid, salicylic acid) (optional)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Reagents for work-up (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Microwave synthesis reactor
-
Microwave reaction vials (appropriate size) with stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
4.2. Step-by-Step Procedure
-
Reagent Preparation: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 mmol) and the N-aryl amine (1.1 mmol).
-
Solvent and Catalyst Addition: If the reaction is to be performed in a solvent, add the desired solvent (e.g., 2 mL of ethanol). If a catalyst is required, add it at this stage (e.g., 1-2 drops of glacial acetic acid). For solvent-free conditions, the reagents can be mixed directly, sometimes with a solid-supported catalyst.[9][12]
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters. Typical starting conditions are:
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Reaction Work-up:
-
Open the vial carefully.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylpyrrole.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, MS, IR).
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted Paal-Knorr synthesis of N-arylpyrroles, demonstrating the versatility of this method.
| 1,4-Dicarbonyl Compound | N-Aryl Amine | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | 120 | 10 | 85 | [1] |
| 2,5-Hexanedione | 4-Bromoaniline | Salicylic Acid | None | 150 | 0.25 | 92 | [12] |
| 2,5-Dimethoxytetrahydrofuran | Various Anilines | None | Water | 150 | 10-30 | 70-95 | [9] |
| Substituted 1,4-diketoester | Various Amines | Acetic Acid | None | 180 | 3 | Good | [1] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Insufficient reaction temperature or time.- Inactive catalyst or no catalyst used when required.- Sterically hindered substrates. | - Increase the reaction temperature and/or time.- Add a suitable acid catalyst (e.g., acetic acid, p-TsOH).- For hindered substrates, higher temperatures and longer reaction times may be necessary.[1] |
| Formation of Side Products | - Decomposition at high temperatures.- Furan formation as a side product, especially at low pH.[2] | - Lower the reaction temperature and monitor the reaction progress by TLC.- If furan formation is significant, consider running the reaction under neutral or mildly acidic conditions. |
| Poor Reproducibility | - Inconsistent heating in a domestic microwave oven.- Inaccurate measurement of reagents. | - Use a dedicated scientific microwave reactor for precise temperature and pressure control.[3]- Ensure accurate measurement of all reagents. |
| Difficulty with Purification | - Presence of unreacted starting materials.- Formation of polar byproducts. | - Optimize the stoichiometry of the reactants.- Adjust the work-up procedure to remove impurities (e.g., an additional acid or base wash). |
Conclusion
The microwave-assisted Paal-Knorr synthesis of N-arylpyrroles is a highly efficient, rapid, and often high-yielding method that is well-suited for the demands of modern organic and medicinal chemistry. By leveraging the principles of microwave heating, researchers can significantly accelerate the synthesis of these important heterocyclic compounds, facilitating the rapid exploration of chemical space in drug discovery and materials science programs. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful synthetic tool.
References
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Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
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Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71. [Link]
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Bari, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71. [Link]
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Kumar, A., & Kumar, R. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical Research International, 33(47A), 343-356. [Link]
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Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry. [Link]
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International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
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Dr. Rahat Ali. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. [Link]
-
Ali, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(50), 35057-35081. [Link]
-
ResearchGate. (2021). Paal-Knorr synthesis of N-alkyl/aryl pyrroles by grinding method. [Link]
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Sharma, P., & Sharma, N. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(28), 16395-16415. [Link]
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Zhang, L., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 1782-1785. [Link]
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Application Notes and Protocols: 1-(3-nitrophenyl)-1H-pyrrole as a Strategic Intermediate in Drug Discovery
Introduction: The Pyrrole Scaffold and the Strategic Importance of the 3-Nitrophenyl Moiety
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its electron-rich aromatic system and hydrogen-bonding capabilities allow for diverse interactions with biological targets, making it a versatile starting point for drug design.[3] The introduction of a 1-aryl substituent, specifically a 3-nitrophenyl group, creates the intermediate 1-(3-nitrophenyl)-1H-pyrrole . This molecule is of significant interest not as a final pharmacologically active agent, but as a strategic precursor for the synthesis of more complex drug candidates.
The true value of the 3-nitrophenyl group lies in its latent functionality. The nitro group is a powerful electron-withdrawing group that can be readily and selectively reduced to a primary amine (1-(3-aminophenyl)-1H-pyrrole).[4] This transformation is a cornerstone of medicinal chemistry, as the resulting aniline moiety is a key pharmacophore and a versatile synthetic handle for further molecular elaboration. It provides a nucleophilic site for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note will provide a comprehensive guide to the synthesis, characterization, and strategic application of 1-(3-nitrophenyl)-1H-pyrrole in the drug discovery workflow, with a particular focus on its use in the development of kinase inhibitors.
Synthesis and Characterization of 1-(3-nitrophenyl)-1H-pyrrole
The most direct and efficient method for the synthesis of 1-aryl-1H-pyrroles is the Clauson-Kaas reaction, a variation of the Paal-Knorr synthesis.[4] This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in an acidic medium.
Protocol 1: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole
Causality Behind Experimental Choices:
-
2,5-Dimethoxytetrahydrofuran: This is a stable and commercially available precursor to the reactive 1,4-dicarbonyl species (succinaldehyde) required for the Paal-Knorr cyclization. The acidic conditions in the reaction mixture hydrolyze the acetal groups in situ.
-
Glacial Acetic Acid: This serves as both the solvent and the acid catalyst. It provides the necessary protons to facilitate the hydrolysis of 2,5-dimethoxytetrahydrofuran and the subsequent cyclization and dehydration steps.
-
Microwave Irradiation: While conventional heating can be used, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reaction profiles by promoting efficient and uniform heating.[5]
Materials:
-
3-Nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Microwave synthesis vial
-
Magnetic stir bar
-
Ice
-
Deionized water
-
Filtration apparatus
Procedure:
-
To a 5 mL microwave synthesis vial, add 3-nitroaniline (1.50 mmol, 1.0 eq.).
-
Add a magnetic stir bar and glacial acetic acid (3 mL).
-
Add 2,5-dimethoxytetrahydrofuran (1.50 mmol, 1.0 eq.).
-
Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with pre-stirring for 20 seconds.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the contents of the vial onto a beaker containing approximately 25 mL of ice.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Dry the product under vacuum to yield 1-(3-nitrophenyl)-1H-pyrrole.
Characterization Data
The identity and purity of the synthesized 1-(3-nitrophenyl)-1H-pyrrole should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrrole ring (typically in the range of 6.0-7.5 ppm) and the nitrophenyl ring (typically in the range of 7.5-8.5 ppm).[2] |
| ¹³C NMR | Resonances for the carbon atoms of both the pyrrole and nitrophenyl rings. The carbon attached to the nitro group will be significantly deshielded.[6] |
| IR Spectroscopy | Characteristic peaks for N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), C-H stretching of the aromatic rings, and C=C stretching of the rings.[7] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1-(3-nitrophenyl)-1H-pyrrole (C₁₀H₈N₂O₂, MW = 188.18 g/mol ).[8] |
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 1-(3-nitrophenyl)-1H-pyrrole in drug discovery is as a precursor to 1-(3-aminophenyl)-1H-pyrrole. The 3-aminophenyl-pyrrole scaffold is a key component of numerous kinase inhibitors, which are a major class of anticancer drugs.[9] The aniline nitrogen provides a crucial hydrogen bond donor/acceptor site that can interact with the hinge region of the ATP-binding pocket of many kinases.
Workflow for Drug Discovery using 1-(3-nitrophenyl)-1H-pyrrole
Protocol 2: Catalytic Reduction to 1-(3-aminophenyl)-1H-pyrrole
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and reusable heterogeneous catalyst for the reduction of nitro groups.[10] It allows for the reaction to proceed under relatively mild conditions and is easily removed by filtration.
-
Hydrogen Gas (H₂): This is the reducing agent. Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction.
-
Methanol/Ethyl Acetate: These are common solvents for hydrogenation reactions, as they readily dissolve the starting material and are inert under the reaction conditions.
Materials:
-
1-(3-nitrophenyl)-1H-pyrrole
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge the system several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry. Keep it wet with the solvent.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain 1-(3-aminophenyl)-1H-pyrrole.
Downstream Applications: Synthesis of a Kinase Inhibitor Scaffold
The resulting 1-(3-aminophenyl)-1H-pyrrole is a versatile building block. For instance, it can be used in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are known to be potent kinase inhibitors.[11] The following protocol outlines a general approach to constructing this core scaffold.
Protocol 3: Synthesis of a Pyrrolo[3,2-d]pyrimidine Scaffold
Causality Behind Experimental Choices:
-
Amide Coupling: The reaction of the aniline with a suitable carboxylic acid derivative (e.g., an acid chloride or using coupling reagents like HATU) forms a stable amide bond, which is a common linker in drug molecules.
-
Cyclization: Subsequent intramolecular cyclization, often under thermal or acid/base-catalyzed conditions, leads to the formation of the fused pyrimidine ring.
Procedure (Generalized):
-
Amide Formation: React 1-(3-aminophenyl)-1H-pyrrole with a suitably functionalized pyrimidine carboxylic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.
-
Purification: Purify the resulting amide intermediate by column chromatography.
-
Cyclization: Subject the purified amide to cyclization conditions. This may involve heating in a high-boiling point solvent or treatment with a dehydrating agent to facilitate the intramolecular ring closure to form the pyrrolo[3,2-d]pyrimidine core.
-
Further Functionalization: The resulting scaffold can be further modified at various positions to optimize its kinase inhibitory activity and pharmacokinetic properties.
Mechanism of Action and Signaling Pathway Modulation
Many kinase inhibitors derived from aminophenyl-heterocycle scaffolds target the ATP-binding site of kinases involved in cancer cell proliferation and survival. A common target is the family of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
Sources
- 1. Sci-Hub. Palladium-Catalyzed Atom-Economical Synthesis of Pyrroles / Synfacts, 2011 [sci-hub.sg]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Enzyme Inhibition Studies with Substituted Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Growing Prominence of Pyrrole Scaffolds in Enzyme Inhibition
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of potent and selective enzyme inhibitors.[3][4] Substituted pyrroles are found in a wide array of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the pyrrole core allows for facile chemical modification, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.[5][6]
These application notes provide a comprehensive guide for researchers investigating substituted pyrrole compounds as enzyme inhibitors. We will delve into the fundamental principles of enzyme kinetics, provide detailed protocols for performing inhibition assays, and offer insights into data analysis and interpretation.
Understanding the Fundamentals: Mechanisms of Enzyme Inhibition
A thorough understanding of enzyme kinetics is paramount for accurately characterizing the inhibitory potential of novel compounds. Enzyme inhibitors can be broadly classified based on their mechanism of action.
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be removed, restoring enzyme activity. Reversible inhibitors are further categorized as:
-
Competitive Inhibition: The inhibitor and substrate compete for the same active site on the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[7]
-
-
Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it.[8]
The following diagram illustrates the primary modes of reversible enzyme inhibition:
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
photophysical properties of 1-(nitrophenyl)-pyrroles for OLED applications
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Application Notes & Protocols: Strategic Functionalization of the Pyrrole Ring in 1-(3-nitrophenyl)-1H-pyrrole
Abstract
This document provides a comprehensive technical guide for the chemical functionalization of 1-(3-nitrophenyl)-1H-pyrrole, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocols and application notes herein are designed for researchers, chemists, and drug development professionals. We will explore a range of strategic modifications to the pyrrole ring, including electrophilic aromatic substitution, metalation-based approaches, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are presented to ensure methodological robustness and reproducibility.
Introduction: The Synthetic Potential of 1-(3-nitrophenyl)-1H-pyrrole
The 1-arylpyrrole motif is a privileged structure in numerous biologically active compounds. The specific substrate, 1-(3-nitrophenyl)-1H-pyrrole, offers a unique combination of a highly nucleophilic pyrrole ring and an electron-deficient phenyl ring. The nitro group provides a handle for further transformations (e.g., reduction to an aniline), making this molecule a versatile building block for combinatorial library synthesis and targeted drug design.
Understanding the electronic interplay between the two aromatic systems is paramount for achieving regioselective functionalization of the pyrrole core. The 1-(3-nitrophenyl) group acts as a moderate electron-withdrawing group, which slightly deactivates the pyrrole ring compared to its N-alkyl counterparts. Nevertheless, the pyrrole ring remains highly susceptible to electrophilic attack and is notoriously sensitive to strongly acidic conditions, which can induce polymerization.[1][2] Therefore, the methodologies presented prioritize mild and controlled reaction conditions.
Foundational Synthesis: Preparation of the Starting Material
A reliable synthesis of the starting material is the logical first step. The Paal-Knorr pyrrole synthesis is a classic and efficient method for this purpose.
Protocol 2.1: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole
This protocol details the condensation of 3-nitroaniline with 2,5-dimethoxytetrahydrofuran in an acidic medium.
Experimental Details:
| Reagent/Parameter | Value | Moles (equiv) |
|---|---|---|
| 3-Nitroaniline | 5.0 g | 36.2 mmol (1.0) |
| 2,5-Dimethoxytetrahydrofuran | 4.8 g (4.6 mL) | 36.3 mmol (1.0) |
| Glacial Acetic Acid | 50 mL | - |
| Temperature | 110-120 °C | - |
| Reaction Time | 2 hours | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitroaniline (5.0 g) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature until the aniline is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (4.6 mL) to the solution in one portion.
-
Heat the reaction mixture to 110-120 °C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, allow the mixture to cool to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 1-(3-nitrophenyl)-1H-pyrrole as a pale yellow solid.
Expected Outcome:
-
Yield: 75-85%.
-
Characterization: Purity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is commercially available, indicating the stability and accessibility of this scaffold.[3]
Pathway I: Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyrrole ring is the most direct method for introducing new functional groups. Due to the inherent electronics of the pyrrole ring, substitution is heavily favored at the C2 (α) position, as the cationic Wheland intermediate is stabilized by three resonance structures, compared to only two for C3 (β) attack.[4][5]
Caption: Regioselectivity of electrophilic attack on the 1-arylpyrrole ring.
Protocol 3.1: Bromination at the C2 Position
Direct bromination with Br₂ can lead to polysubstitution and degradation. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine.
Experimental Details:
| Reagent/Parameter | Value | Moles (equiv) |
|---|---|---|
| 1-(3-nitrophenyl)-1H-pyrrole | 1.0 g | 5.31 mmol (1.0) |
| N-Bromosuccinimide (NBS) | 0.99 g | 5.58 mmol (1.05) |
| Tetrahydrofuran (THF), dry | 25 mL | - |
| Temperature | 0 °C to RT | - |
| Reaction Time | 1-3 hours | - |
Step-by-Step Procedure:
-
Dissolve 1-(3-nitrophenyl)-1H-pyrrole (1.0 g) in 25 mL of dry THF in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (0.99 g) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of THF as a solvent and low temperatures helps control the reactivity of NBS, preventing over-bromination. The inert atmosphere is crucial to avoid side reactions with atmospheric moisture and oxygen.
Protocol 3.2: Nitration with Acetyl Nitrate
Standard nitrating conditions (H₂SO₄/HNO₃) will destroy the pyrrole ring.[1] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for nitrating sensitive heterocycles.[6]
Experimental Details:
| Reagent/Parameter | Value | Moles (equiv) |
|---|---|---|
| Acetic Anhydride | 15 mL | - |
| Fuming Nitric Acid (HNO₃) | 0.35 mL | ~8.0 mmol (1.5) |
| 1-(3-nitrophenyl)-1H-pyrrole | 1.0 g | 5.31 mmol (1.0) |
| Temperature | -10 °C | - |
| Reaction Time | 30-60 minutes | - |
Step-by-Step Procedure:
-
In a flask cooled to -10 °C (ice/salt bath), slowly add fuming nitric acid (0.35 mL) to acetic anhydride (15 mL) with vigorous stirring. Maintain the temperature below 0 °C during the addition. This mixture contains acetyl nitrate.
-
After stirring for 15 minutes at -10 °C, add a solution of 1-(3-nitrophenyl)-1H-pyrrole (1.0 g) in 5 mL of acetic anhydride dropwise.
-
Stir the reaction mixture at -10 °C for 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice (approx. 100 g).
-
Allow the ice to melt, and a solid precipitate should form.
-
Collect the solid by vacuum filtration, wash extensively with cold water and then with a cold, dilute sodium bicarbonate solution until neutral.
-
Dry the solid product. Further purification can be achieved by recrystallization.
Trustworthiness: This protocol avoids strong protic acids, thus preserving the pyrrole ring's integrity. The primary product will be 2-nitro-1-(3-nitrophenyl)-1H-pyrrole, with smaller amounts of the 3-nitro isomer.[1]
Pathway II: Metalation and Electrophilic Quench
Deprotonation of the pyrrole ring using a strong base, typically an organolithium reagent, generates a potent nucleophile that can react with a wide range of electrophiles. This method offers excellent regiocontrol, as lithiation almost exclusively occurs at the C2 position.
Protocol 4.1: Lithiation and Carboxylation
This protocol demonstrates the formation of a C2-lithiated species followed by quenching with carbon dioxide to yield a carboxylic acid.
Experimental Details:
| Reagent/Parameter | Value | Moles (equiv) |
|---|---|---|
| 1-(3-nitrophenyl)-1H-pyrrole | 1.0 g | 5.31 mmol (1.0) |
| n-Butyllithium (n-BuLi) | 2.3 mL (2.5 M in hexanes) | 5.84 mmol (1.1) |
| Tetrahydrofuran (THF), dry | 30 mL | - |
| Carbon Dioxide (CO₂) | Excess (dry ice or gas) | - |
| Temperature | -78 °C | - |
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve 1-(3-nitrophenyl)-1H-pyrrole (1.0 g) in 30 mL of dry THF in a flask equipped with a magnetic stirrer and a temperature probe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (2.3 mL) dropwise via syringe. A color change is typically observed.
-
Stir the solution at -78 °C for 1 hour to ensure complete lithiation.
-
Quench the reaction by adding several small pieces of freshly crushed dry ice or by bubbling CO₂ gas through the solution.
-
Allow the mixture to warm slowly to room temperature.
-
Add 20 mL of water, then acidify to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting carboxylic acid by recrystallization or silica gel chromatography.
Expertise: The nitro group on the phenyl ring is susceptible to nucleophilic attack by organolithiums. Performing the reaction at -78 °C is critical to favor deprotonation of the acidic C2-H of the pyrrole over side reactions.
Pathway III: Palladium-Catalyzed Cross-Coupling
For the construction of complex C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable. These methods first require a "handle" on the pyrrole ring, typically a halide installed via EAS (Protocol 3.1).
Caption: A typical workflow for advanced functionalization.
Protocol 5.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester, offering a robust and versatile method for creating biaryl structures or introducing alkyl/vinyl groups.[7][8]
Experimental Details:
| Reagent/Parameter | Value | Moles (equiv) |
|---|---|---|
| 2-Bromo-1-(3-nitrophenyl)-1H-pyrrole | 500 mg | 1.87 mmol (1.0) |
| Phenylboronic Acid | 274 mg | 2.25 mmol (1.2) |
| Pd(PPh₃)₄ | 108 mg | 0.09 mmol (0.05) |
| Sodium Carbonate (Na₂CO₃) | 595 mg | 5.61 mmol (3.0) |
| Toluene / Ethanol / Water | 12 mL / 3 mL / 3 mL | - |
| Temperature | 90 °C | - |
| Reaction Time | 6-12 hours | - |
Step-by-Step Procedure:
-
In a reaction vessel, combine 2-bromo-1-(3-nitrophenyl)-1H-pyrrole (500 mg), phenylboronic acid (274 mg), and Pd(PPh₃)₄ (108 mg).
-
Add sodium carbonate (595 mg).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (12 mL toluene, 3 mL ethanol, 3 mL water).
-
Heat the mixture to 90 °C with vigorous stirring for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
Authoritative Grounding: The catalytic cycle for this reaction involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. The base is crucial for activating the boronic acid in the transmetalation step.
Protocol 5.2: Heck-Mizoroki Reaction
The Heck reaction couples an organohalide with an alkene to form a substituted alkene, providing a powerful tool for vinylation of the pyrrole ring.[9][10]
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Experimental Details:
| Reagent/Parameter | Value | Moles (equiv) |
|---|---|---|
| 2-Iodo-1-(3-nitrophenyl)-1H-pyrrole | 500 mg | 1.59 mmol (1.0) |
| Styrene | 248 mg (0.27 mL) | 2.39 mmol (1.5) |
| Palladium(II) Acetate (Pd(OAc)₂) | 18 mg | 0.08 mmol (0.05) |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 48 mg | 0.16 mmol (0.10) |
| Triethylamine (Et₃N) | 0.67 mL | 4.77 mmol (3.0) |
| Acetonitrile (MeCN), dry | 15 mL | - |
| Temperature | 80 °C | - |
| Reaction Time | 12-24 hours | - |
Step-by-Step Procedure:
-
Combine 2-iodo-1-(3-nitrophenyl)-1H-pyrrole (500 mg), Pd(OAc)₂ (18 mg), and P(o-tol)₃ (48 mg) in a sealable reaction tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add dry acetonitrile (15 mL), styrene (0.27 mL), and triethylamine (0.67 mL) via syringe.
-
Seal the tube and heat the mixture to 80 °C for 12-24 hours.
-
Cool the reaction, filter through a pad of Celite to remove palladium black, and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the vinylated product.
Expertise: The choice of an iodide provides faster oxidative addition compared to a bromide. Triethylamine acts as the base to neutralize the H-X generated in the catalytic cycle and regenerate the Pd(0) catalyst.[9]
Conclusion
The functionalization of 1-(3-nitrophenyl)-1H-pyrrole is a synthetically rich field, enabling access to a diverse array of complex molecules. By carefully selecting the reaction pathway—be it direct electrophilic substitution, regiocontrolled metalation, or powerful cross-coupling—chemists can precisely tailor the structure for applications in drug discovery and materials science. The protocols provided herein serve as a validated starting point for these synthetic endeavors.
References
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications . ACS Publications. [Link]
-
3-Nitro-1-(triisopropylsilyl)-1H-pyrrole . ResearchGate. [Link]
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β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I . Journal of the American Chemical Society. [Link]
-
Directed ortho metalation . Wikipedia. [Link]
-
Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? . ResearchGate. [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates . National Institutes of Health. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow . Organic Process Research & Development. [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine . YouTube. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles . National Institutes of Health. [Link]
-
Heck Reaction . Chemistry LibreTexts. [Link]
-
Early examples of pyrrole functionalization by carbene incorporation... . ResearchGate. [Link]
-
Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]
-
Nitration of pyrrole with sulfuric and nitric acids . Chemistry Stack Exchange. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]
-
Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation . Royal Society of Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]
-
Directed (ortho) Metallation . Chem 118 Handouts. [Link]
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Pyrrole . Wikipedia. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles . ResearchGate. [Link]
-
Pyrrole: Electrophilic Substitution Reactions Lecture 1 . YouTube. [Link]
-
Heck reaction . Wikipedia. [Link]
-
Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate . Digital Commons @ University of Puget Sound. [Link]
-
A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles . ResearchGate. [Link]
-
Organometallic Approach to the Functionalization of Alkyl Groups Containing 1‐Phenylpyrroles . ResearchGate. [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine . AK Lectures. [Link]
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Directed Metalation: A Survival Guide . Baran Lab, Scripps Research. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds . National Institutes of Health. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]
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Friedel–Crafts reaction . Wikipedia. [Link]
-
pyrrole nitration . Química Organica.org. [Link]
-
ortho metalation . Andrew G Myers Research Group, Harvard University. [Link]
-
Pyrrole undergoes electrophilic aromatic substitution more readily... . Pearson+. [Link]
-
07- DIRECTED ORTHO METALATION . Jacques Mortier - Unblog.fr. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons . YouTube. [Link]
-
Electrophilic Substitution reactions of Pyrrole (part -1) . YouTube. [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity . National Institutes of Health. [Link]
-
Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity . E3S Web of Conferences. [Link]
-
Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines) . National Institutes of Health. [Link]
-
(25 mL) and washed with water (2 X 20 mL). The dried solvent was removed, and the residue was chromatographed over silica (3:l h . pubs.acs.org. [Link]
-
One-Pot Synthesis of Pyrrole Derivatives . ChemistryViews. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . MDPI. [Link]
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Reduction of 1-(3-Nitrophenyl)-1H-pyrrole
Introduction: Strategic Importance of the Amino Moiety
The transformation of the nitro group on the 1-(3-nitrophenyl)-1H-pyrrole scaffold into an amine is a pivotal step in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science. The resulting 1-(3-aminophenyl)-1H-pyrrole is a versatile building block, where the newly introduced amino group serves as a nucleophilic handle for further molecular elaboration. This can include the formation of amides, sulfonamides, and ureas, or participation in cyclization reactions to construct more complex heterocyclic systems. The choice of reduction methodology is therefore a critical consideration, dictated by factors such as substrate sensitivity, desired chemoselectivity, scalability, and laboratory safety protocols. This guide provides an in-depth analysis of several robust methods for this transformation, complete with detailed experimental protocols and a discussion of their relative merits.
Methodology Overview: A Comparative Analysis
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis, with several reliable methods at the disposal of the modern chemist. The primary methodologies applicable to 1-(3-nitrophenyl)-1H-pyrrole can be broadly categorized into catalytic hydrogenation and chemical reduction.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | 1-4 atm H₂, RT-50°C, Methanol or Ethanol | High yield, clean reaction, water as the only byproduct. | Requires specialized hydrogenation equipment; potential for over-reduction of other functional groups; catalyst can be pyrophoric. |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in Methanol | Avoids the use of gaseous hydrogen; generally good yields. | Can require elevated temperatures; removal of formate salts can be tedious. |
| Chemical Reduction (Tin(II) Chloride) | SnCl₂·2H₂O | Reflux in Ethanol or Ethyl Acetate | Mild conditions; tolerant of many functional groups. | Stoichiometric amounts of tin salts are required, leading to significant waste; workup can be cumbersome due to the formation of tin hydroxides. |
| Chemical Reduction (Iron/HCl) | Fe powder, HCl | Reflux in Ethanol/Water | Inexpensive reagents; effective for large-scale synthesis.[1] | Strongly acidic conditions may not be suitable for acid-sensitive substrates; generates large amounts of iron sludge. |
I. Catalytic Hydrogenation: The "Green" Approach
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile, producing only water as a byproduct. The use of palladium on carbon (Pd/C) is standard, providing a large surface area for the reaction.
A. Mechanism of Catalytic Hydrogenation
The reaction proceeds via a surface-mediated mechanism. Hydrogen gas is adsorbed onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms. The nitro group of the substrate also coordinates to the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine.
B. Detailed Protocol: Catalytic Hydrogenation with H₂/Pd/C
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, is mandatory. Ensure that all glassware is properly secured and that the hydrogenation apparatus is leak-tested before introducing hydrogen.
Materials:
-
1-(3-Nitrophenyl)-1H-pyrrole
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or balloon setup)
-
Celite®
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, add 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.05-0.10 eq by weight). The catalyst should be handled wet to minimize the risk of ignition.
-
Solvent Addition: Add methanol to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Inerting the System: Seal the flask and purge the system with nitrogen or vacuum/backfill with nitrogen three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask (a balloon is sufficient for small-scale reactions, while a pressure vessel is recommended for larger scales) to a pressure of 1-4 atmospheres.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake containing the catalyst can be pyrophoric and should not be allowed to dry. It should be immediately quenched with water.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-(3-aminophenyl)-1H-pyrrole.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
II. Chemical Reduction Methods
Chemical reduction offers a valuable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable or when the substrate contains functional groups that are sensitive to hydrogenolysis.
A. Reduction with Tin(II) Chloride (SnCl₂)
The reduction of aromatic nitro compounds with stannous chloride is a classic and reliable method that proceeds under relatively mild conditions.
The reduction involves a series of single-electron transfers from Sn(II) to the nitro group. The reaction is typically carried out in an acidic medium, where the nitro group is protonated, facilitating the electron transfer process. The overall stoichiometry involves the consumption of three equivalents of SnCl₂ per equivalent of the nitro compound.
Materials:
-
1-(3-Nitrophenyl)-1H-pyrrole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate. Caution: This will cause gas evolution.
-
Continue stirring until all the tin salts have precipitated as tin hydroxide.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
B. Reduction with Iron in Acidic Medium (Fe/HCl)
This method is particularly advantageous for large-scale syntheses due to the low cost of the reagents.[1]
Materials:
-
1-(3-Nitrophenyl)-1H-pyrrole
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol/Water mixture
-
Sodium carbonate or Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acid Addition: Heat the mixture to reflux and add concentrated HCl dropwise.
-
Reaction: Maintain the reflux and stir vigorously. The reaction is often exothermic. Monitor the progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture and filter it through Celite® to remove the excess iron and iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Carefully basify the remaining aqueous solution with sodium carbonate or sodium hydroxide solution to precipitate the product.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: After filtration, remove the solvent in vacuo. The crude product can be further purified by column chromatography.
III. Characterization of 1-(3-Aminophenyl)-1H-pyrrole
The successful synthesis of 1-(3-aminophenyl)-1H-pyrrole should be confirmed by a suite of analytical techniques.
Expected Analytical Data:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, J = 7.9 Hz, 1H, Ar-H), 6.78 (t, J = 2.1 Hz, 2H, Pyrrole-H), 6.68 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 6.61 (t, J = 2.1 Hz, 1H, Ar-H), 6.29 (t, J = 2.1 Hz, 2H, Pyrrole-H), 3.75 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 147.3, 140.9, 129.8, 122.3, 118.5, 115.3, 111.4, 108.6.
-
IR (KBr, cm⁻¹): 3435, 3350 (N-H stretch), 3100 (C-H aromatic), 1620, 1595, 1500 (C=C aromatic).
-
Mass Spectrometry (EI): m/z (%) = 172 (M⁺).
IV. Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, particularly in catalytic hydrogenations, the catalyst may be poisoned or deactivated. Adding a fresh portion of the catalyst can often drive the reaction to completion. For chemical reductions, ensure that the metal surface is activated (e.g., by washing with dilute acid before use) and that a sufficient excess of the reducing agent is used.
-
Side Reactions: Over-reduction of the pyrrole ring is a potential side reaction under harsh hydrogenation conditions (high pressure and temperature), leading to pyrrolidine derivatives. This can be minimized by careful monitoring of the reaction and using milder conditions. In chemical reductions, incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.
-
Workup Difficulties with SnCl₂: The formation of tin hydroxides during the workup of SnCl₂ reductions can lead to emulsions and difficult filtrations. Adding a filter aid like Celite® before filtration is highly recommended. Ensuring the aqueous phase is sufficiently basic (pH > 10) can help to dissolve some of the tin salts.
-
Chemoselectivity: The pyrrole ring is generally stable under the described reduction conditions. However, if other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, carbonyls), catalytic hydrogenation may lead to their reduction as well. In such cases, chemical reduction methods like SnCl₂ often offer better chemoselectivity.
V. Conclusion
The reduction of 1-(3-nitrophenyl)-1H-pyrrole to 1-(3-aminophenyl)-1H-pyrrole is a fundamental transformation that can be achieved through several reliable methods. Catalytic hydrogenation offers a clean and efficient route, while chemical reductions with SnCl₂ or Fe/HCl provide robust alternatives, particularly for large-scale synthesis or when chemoselectivity is a concern. The choice of method should be guided by the specific requirements of the synthesis, available equipment, and safety considerations. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform this important transformation.
References
- Synthesis of 1-(3-aminophenyl)-1H-pyrrole. Ph.D. Thesis, University of Chemistry, 2022.
- Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- Reductions in Organic Chemistry. 2nd ed., American Chemical Society, 1996.
- Catalytic Hydrogen
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 2021 . [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu, 2023 . [Link][1]
- Safety in the Chemical Laboratory.
-
Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry, 2020 . [Link]
- Comprehensive Organic Transformations: A Guide to Functional Group Prepar
- Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
-
Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Training, 2025 . [Link]
Sources
Troubleshooting & Optimization
preventing furan byproduct formation in pyrrole synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrrole derivatives. As your dedicated scientific resource, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. One of the most persistent challenges in pyrrole synthesis, particularly via the classical Paal-Knorr reaction, is the formation of furan byproducts. This guide will focus extensively on understanding and mitigating this issue, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide: The Paal-Knorr Synthesis and the Furan Problem
The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust and widely used method for preparing substituted pyrroles.[1] However, the very conditions that facilitate this reaction can also promote a competing pathway leading to the formation of a furan impurity.
Q1: I've confirmed a significant furan impurity in my Paal-Knorr reaction. What is the fundamental cause?
A1: The root of the problem lies in a competing, acid-catalyzed intramolecular cyclization of your 1,4-dicarbonyl starting material.
In the Paal-Knorr synthesis, you have two competing nucleophiles: the amine you add to form the pyrrole and the enol oxygen of the dicarbonyl itself. The reaction environment, specifically the acidity, dictates which pathway is favored.
-
Pyrrole Pathway (Desired): The amine attacks a carbonyl group, forming a hemiaminal. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrrole. This process is accelerated by weakly acidic conditions.[2]
-
Furan Pathway (Byproduct): Under more strongly acidic conditions, one carbonyl is protonated, which activates it for nucleophilic attack by the enol form of the other carbonyl. Subsequent dehydration of the resulting cyclic hemiacetal yields the furan.[3]
The furan synthesis is an intramolecular reaction that only requires an acid catalyst, whereas the pyrrole synthesis depends on the concentration and nucleophilicity of the added amine. If the conditions are too acidic, the amine becomes protonated to its non-nucleophilic ammonium salt, effectively shutting down the pyrrole pathway and allowing the furan pathway to dominate.[4]
Q2: How can I adjust my reaction conditions to suppress furan formation?
A2: The key is to create an environment that favors the amine's nucleophilic attack over the intramolecular enol attack. This involves careful control of acidity, temperature, and reaction time.
-
pH Control is Critical: The most crucial parameter is the pH of the reaction medium. Strongly acidic conditions (pH < 3) will protonate the amine, reducing its nucleophilicity and favoring furan formation.[2]
-
Actionable Advice: Avoid using strong mineral acids like HCl or H₂SO₄ as primary catalysts. Instead, use a weak acid like acetic acid, which can facilitate the dehydration steps without fully protonating the amine.[1] The reaction can even be conducted under neutral conditions, although it may be slower.[2]
-
-
Temperature and Reaction Time: The Paal-Knorr reaction has been historically associated with harsh conditions, such as prolonged heating, which can degrade sensitive substrates and promote side reactions.[3]
-
Actionable Advice: Monitor your reaction closely by TLC. Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Once the starting material is consumed, work up the reaction promptly to prevent product degradation or the slow formation of byproducts. Microwave-assisted synthesis can be an excellent option for rapid heating and precise temperature control, often leading to cleaner reactions and higher yields.
-
Q3: Are there specific catalysts that can improve my pyrrole-to-furan selectivity?
A3: Yes. Moving from traditional Brønsted acids to Lewis acids or heterogeneous catalysts can significantly improve selectivity by creating milder reaction conditions.
The choice of catalyst directly influences the reaction environment and can be tailored to favor the pyrrole pathway.
| Catalyst Type | Examples | Mechanism of Action & Benefits | Considerations |
| Brønsted Acids | Acetic Acid, p-TsOH | Protonates carbonyls and facilitates dehydration. Weak acids are preferred to avoid amine protonation. | Strong acids (HCl, H₂SO₄) drastically increase furan formation.[1][4] |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, FeCl₃ | Coordinates to the carbonyl oxygen, activating it for nucleophilic attack without a high concentration of free protons. Often allows for milder, solvent-free conditions.[5] | Can be more expensive and require anhydrous conditions. The catalyst must be removed during workup. |
| Heterogeneous Catalysts | Montmorillonite Clays, Acidic Resins | Provide solid acidic sites, simplifying catalyst removal (filtration) and often enabling milder reaction conditions.[1] | Reaction rates can be slower compared to homogeneous catalysts. |
Expert Recommendation: For substrates sensitive to harsh conditions or for reactions where furan formation is a persistent issue, switching from a Brønsted acid to a catalytic amount of a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) is a highly effective strategy.
Q4: I have a mixture of pyrrole and furan. How can I effectively purify my desired product?
A4: The polarity difference between pyrroles and furans is the key to their separation. Standard chromatographic techniques are usually effective.
Furan is generally less polar than the corresponding N-substituted pyrrole due to the absence of the N-H or N-R group capable of hydrogen bonding or polar interactions.
Step-by-Step Purification Protocol:
-
Aqueous Workup: After the reaction, perform a standard aqueous workup. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. This will remove water-soluble components.
-
Solvent Wash (Optional): A wash with a nonpolar solvent like hexanes may help to remove some of the less polar furan byproduct before chromatography.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel is the standard choice. For particularly sensitive pyrroles that might decompose on acidic silica, you can either use neutral alumina or deactivate the silica by running a slug of your eluent containing 0.5-1% triethylamine before loading your sample.[6]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common and effective solvent system. Start with a low polarity (e.g., 5% ethyl acetate/hexanes) to elute the less polar furan byproduct first. Gradually increase the polarity to elute your desired pyrrole product.[7]
-
-
Recrystallization: If your pyrrole product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.
Q5: How can I definitively identify and quantify the furan impurity in my sample?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile impurities like furan.
-
Identification: Mass spectrometry provides the mass-to-charge ratio of your compounds. The molecular ion peak (M⁺) will clearly differentiate between the pyrrole (containing nitrogen) and the furan (containing oxygen).[8]
-
Quantification: Due to its volatility, furan is well-suited for analysis by headspace or solid-phase microextraction (SPME) coupled with GC-MS.[9] This allows for accurate quantification even at trace levels. An internal standard can be used for precise concentration determination.
-
NMR Spectroscopy: ¹H and ¹³C NMR will also show distinct signals for the two different heterocyclic rings, allowing for characterization and estimation of the purity of your sample.
Frequently Asked Questions (FAQs)
Q: What are the main alternatives to the Paal-Knorr synthesis if furan formation is unavoidable?
A: Several other named reactions can produce pyrroles, each with its own advantages and potential pitfalls.
-
Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester, an α-haloketone, and an amine.[8]
-
Potential Issue: A known side reaction is the Feist-Bénary furan synthesis, which can compete with the desired pyrrole formation.[10]
-
-
Knorr Pyrrole Synthesis: This involves the condensation of an α-aminoketone with a β-ketoester.[11]
-
Potential Issue: The α-aminoketone starting materials are often unstable and can self-condense to form pyrazine byproducts. Therefore, they are typically generated in situ from an oxime precursor.[11]
-
-
Barton-Zard Pyrrole Synthesis: This reaction builds the pyrrole ring from a nitroalkene and an isocyanoacetate.[12]
-
Advantage: This is often a very clean and high-yielding reaction, making it an excellent alternative when other methods fail or produce complex mixtures.
-
Q: When should I abandon the Paal-Knorr method and switch to an alternative synthesis?
A: Consider switching if:
-
Your 1,4-dicarbonyl starting material is highly sensitive to acid and degrades under even the mildest catalytic conditions.
-
The electronic or steric properties of your substrates inherently favor the intramolecular cyclization to the furan, and optimization of conditions (pH, catalyst) does not sufficiently suppress this pathway.
-
The physical properties (e.g., boiling point, polarity) of the furan byproduct and the desired pyrrole are so similar that chromatographic separation is impractical.
Experimental Protocol: Selective Paal-Knorr Synthesis of an N-Aryl Pyrrole
This protocol utilizes a mild Lewis acid catalyst to favor pyrrole formation.
Objective: To synthesize 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline with minimal furan byproduct formation.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Scandium(III) triflate (Sc(OTf)₃)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 2,5-hexanedione (1.0 eq), aniline (1.05 eq), and toluene (approx. 0.5 M concentration relative to the diketone).
-
Add scandium(III) triflate (1 mol%).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC (e.g., using 20% ethyl acetate/hexanes as eluent).
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. The furan byproduct (2,5-dimethylfuran), if present, will elute before the desired pyrrole product.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield 1-phenyl-2,5-dimethylpyrrole.
References
-
Paal–Knorr synthesis - Wikipedia. Available at: [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 508-570. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Knorr pyrrole synthesis - Wikipedia. Available at: [Link]
-
Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC - NIH. Available at: [Link]
- KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents.
-
Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes - ResearchGate. Available at: [Link]
-
Hantzsch pyrrole synthesis - Grokipedia. Available at: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - NIH. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - MDPI. Available at: [Link]
-
3.2: Brønsted and Lewis Acids and Bases - Chemistry LibreTexts. Available at: [Link]
-
Resources on 3+ component chromatography solvent systems? : r/Chempros - Reddit. Available at: [Link]
-
(PDF) The Hantzsch pyrrole synthesis - ResearchGate. Available at: [Link]
-
Separation of Furan on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
Hantzsch pyrrole synthesis - Wikipedia. Available at: [Link]
-
Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. Available at: [Link]
-
Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. Available at: [Link]
-
Barton‐Zard reaction of formation pyrroles. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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- 5. Pyrrole synthesis [organic-chemistry.org]
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- 7. Chromatography [chem.rochester.edu]
- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of N-Arylpyrroles by Recrystallization
Welcome to the technical support center for the purification of N-arylpyrroles. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of their synthesized N-arylpyrrole compounds through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices to empower you with the scientific rationale needed for successful purifications.
Understanding N-Arylpyrroles and Their Crystallization Behavior
N-arylpyrroles are a class of heterocyclic compounds that feature a pyrrole ring directly attached to an aryl group. The electronic properties of both the pyrrole and the aryl ring, as well as the nature of any substituents, significantly influence the molecule's polarity, solubility, and ultimately, its ability to form a stable crystal lattice. The often planar and rigid structure of the core N-arylpyrrole moiety can be conducive to crystallization, but this is highly dependent on the functional groups present.
Part 1: The Recrystallization Workflow: A Step-by-Step Protocol
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, promoting the formation of pure crystals while the impurities remain dissolved in the mother liquor.
Here is a detailed, step-by-step methodology for the recrystallization of N-arylpyrroles:
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection:
-
Place a small amount (10-20 mg) of your crude N-arylpyrrole into several test tubes.
-
Add a few drops of a single test solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[2]
-
Heat the test tubes that did not show solubility at room temperature. If the compound dissolves completely, the solvent is a potential candidate.
-
Cool the dissolved solutions to room temperature and then in an ice bath. The ideal solvent will yield a high amount of crystalline precipitate.
-
-
Dissolution:
-
Transfer the bulk of your crude N-arylpyrrole to an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate with a magnetic stirrer). Add just enough hot solvent to completely dissolve the solid.[3]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels to ensure gradual cooling.[4] Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, you can further increase the yield by placing it in an ice bath for 15-30 minutes.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[3]
-
-
Drying:
-
Dry the purified crystals. This can be done by leaving them under vacuum on the filter funnel, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
-
Part 2: Troubleshooting Guide for N-Arylpyrrole Recrystallization
This section addresses common problems encountered during the recrystallization of N-arylpyrroles and provides systematic solutions.
Scenario 1: My N-Arylpyrrole Will Not Dissolve, Even in Hot Solvent.
Causality: The solvent is not polar enough to dissolve your N-arylpyrrole, even at elevated temperatures. The polarity of N-arylpyrroles can vary significantly based on their substituents.
Troubleshooting Steps:
-
Increase Solvent Polarity:
-
Single Solvent: Switch to a more polar solvent. For example, if your compound is insoluble in hot hexane, try ethyl acetate or acetone.
-
Solvent Pair: If a single solvent proves ineffective, a mixed solvent system is a powerful alternative.[1][5] Dissolve your compound in a minimum amount of a "good" (high-solubility) hot solvent. Then, add a "bad" (low-solubility) solvent dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Diagram: Solvent Pair Selection Logic
Caption: Workflow for using a mixed solvent system.
Table 1: Common Solvent Pairs for Organic Compounds
| Good Solvent | Bad Solvent | Polarity Mismatch |
| Ethanol | Water | For moderately polar N-arylpyrroles. |
| Acetone | Water | Good for compounds with ketone-like polarity. |
| Ethyl Acetate | Hexane | A versatile pair for a wide range of polarities. |
| Dichloromethane | Hexane | For less polar N-arylpyrroles. |
| Toluene | Hexane | For non-polar, aromatic-rich compounds. |
Data synthesized from multiple sources.[1][3][5]
Scenario 2: My N-Arylpyrrole Dissolves in the Cold Solvent.
Causality: The solvent is too good at dissolving your compound, meaning the solubility at low temperatures is still too high for crystallization to occur.
Troubleshooting Steps:
-
Decrease Solvent Polarity:
-
Choose a less polar solvent. If your compound dissolves in cold ethyl acetate, try toluene or a mixture of ethyl acetate and hexane.
-
-
Use a Solvent Pair:
-
This is an ideal situation for a solvent pair. Dissolve your compound in the "good" solvent at room temperature and then add the "bad" solvent until you reach the cloud point.
-
Scenario 3: No Crystals Form Upon Cooling.
Causality: This can be due to several factors: too much solvent was used, the solution is supersaturated, or the cooling was too rapid.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystallization.
-
Reduce Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then try cooling again.[6]
-
Drastic Cooling: As a last resort, place the solution in a dry ice/acetone bath. This may induce precipitation rather than crystallization, so the resulting solid may be less pure.
-
Scenario 4: My N-Arylpyrrole "Oils Out" Instead of Crystallizing.
Causality: The compound has come out of solution at a temperature above its melting point, forming an oil instead of a solid.[7] This is common when the compound is impure or when the boiling point of the solvent is significantly higher than the melting point of the solute.
Troubleshooting Steps:
-
Re-dissolve and Modify Conditions:
-
Heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the "good" solvent to lower the saturation point.[7]
-
Slower Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by placing it in a beaker of warm water and allowing both to cool together.[7]
-
-
Change Solvents:
-
Choose a solvent with a lower boiling point.
-
Use a solvent pair. Oiling out is often less of an issue with mixed solvent systems.
-
Diagram: Troubleshooting Oiling Out
Caption: Decision-making process for addressing oiling out.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for N-arylpyrroles?
A1: Based on the general principle of "like dissolves like" and literature precedents for similar heterocyclic compounds, here is a suggested starting point for solvent screening.
Table 2: Suggested Solvents for N-Arylpyrrole Recrystallization
| N-Arylpyrrole Characteristics | Suggested Single Solvents | Suggested Solvent Pairs | Rationale |
| Non-polar (e.g., simple N-phenylpyrrole, alkyl substituents) | Hexane, Toluene | Toluene/Hexane, Ethanol/Water | The non-polar nature of the compound requires less polar solvents. N-phenylpyrrole is soluble in ethanol and ether, but has limited solubility in water.[8] |
| Moderately Polar (e.g., ester or amide substituents) | Ethanol, Ethyl Acetate | Ethyl Acetate/Hexane, Ethanol/Water | The polar functional groups increase the required solvent polarity. Ethanol has been successfully used for recrystallizing N-arylpyrrolidine-diones.[9] |
| Highly Polar (e.g., carboxylic acid or multiple heteroatoms) | Ethanol, Isopropanol, Acetone | Acetone/Water, Acetone/DMF | A study on a substituted N-arylpyrrole carboxylic acid showed solubility in various polar solvents like acetates, acetone, and alcohols.[10] A 9:1 Acetone:DMF mixture has been used for recrystallization of a related compound.[9] |
Q2: How do I remove colored impurities?
A2: Highly colored, non-polar impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
Q3: My yield is very low. How can I improve it?
A3: A low yield can be due to several factors:
-
Using too much solvent: This is the most common reason. Ensure you are using the minimum amount of hot solvent to dissolve your compound.
-
Cooling too quickly: This can lead to small, impure crystals and loss of product in the filtrate.
-
The compound has significant solubility in the cold solvent: In this case, cooling the solution to a very low temperature (e.g., -20 °C in a freezer) may help to increase the yield.
-
Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.
Q4: How do I know if my recrystallized product is pure?
A4: The purity of your recrystallized N-arylpyrrole can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: NMR, IR, and Mass Spectrometry can confirm the structure and purity of your compound.
References
-
Recrystallization-1.pdf. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 22). [Video]. YouTube. Retrieved January 26, 2026, from [Link]
- Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
-
Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
A Novel Approach for the Synthesis of N-Arylpyrroles. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. (2022). Nature Communications. Retrieved January 26, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Impurities and Degradation products. (n.d.). @rtMolecule. Retrieved January 26, 2026, from [Link]
-
Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. (2022). Chemistry Letters. Retrieved January 26, 2026, from [Link]
- Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
-
(PDF) Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2021). MDPI. Retrieved January 26, 2026, from [Link]
-
Green advancements towards the electrochemical synthesis of heterocycles. (2024). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2022). Journal of Chemistry and Technologies. Retrieved January 26, 2026, from [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). Molecules. Retrieved January 26, 2026, from [Link]
-
What is the solubility of pyrrole in different solvents? (2023, June 16). BIOSYNCE. Retrieved January 26, 2026, from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 635-90-5: 1-Phenylpyrrole | CymitQuimica [cymitquimica.com]
- 9. jocpr.com [jocpr.com]
- 10. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
